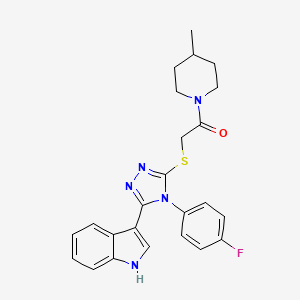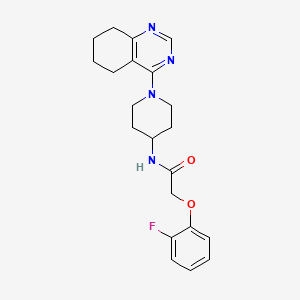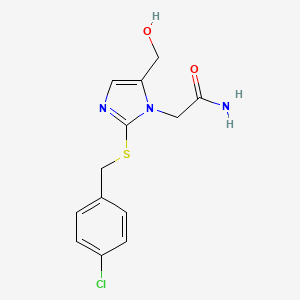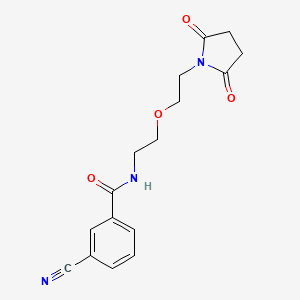
2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H24FN5OS and its molecular weight is 449.55. The purity is usually 95%.
BenchChem offers high-quality 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Researchers have synthesized a range of compounds with structures similar to the specified chemical to explore their potential as therapeutic agents. For example, compounds with indole and triazole moieties have been evaluated for their anticonvulsant activities. One study found that certain derivatives showed significant activity in maximal electroshock tests and increased seizure latency in pentylenetetrazole screens, indicating potential as anticonvulsant agents (Ahuja & Siddiqui, 2014). Another study focused on the synthesis and characterization of compounds for antimicrobial applications, showing that novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones exhibited antimicrobial activity (Nagamani et al., 2018).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of similar compounds have been extensively studied. For instance, derivatives of indole and triazole have shown high anti-Mycobacterium smegmatis activity, indicating potential for treating bacterial infections (Yolal et al., 2012). Another study synthesized novel isoxazoles and evaluated their in vitro antimicrobial activity against bacterial and fungal organisms, demonstrating their potential as antimicrobial agents (Kumar et al., 2019).
Anti-Inflammatory Activities
Compounds with the specified structure have also been assessed for their anti-inflammatory activities. One research found that certain derivatives exhibited remarkable anti-inflammatory activity in carrageenan-induced paw edema tests on rats, suggesting their potential as anti-inflammatory agents without the risk of gastric irritation often associated with such medications (Karande & Rathi, 2017).
Material Science and Corrosion Inhibition
In addition to pharmacological applications, these compounds have been explored for their utility in material science and as corrosion inhibitors. A study on the synthesis and comparative study of novel triazole derivatives as corrosion inhibitors for mild steel in HCl medium highlighted the potential of these compounds to protect against corrosion, complemented by density functional theory (DFT) calculations to understand the inhibition mechanism (Jawad et al., 2020).
properties
IUPAC Name |
2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5OS/c1-16-10-12-29(13-11-16)22(31)15-32-24-28-27-23(30(24)18-8-6-17(25)7-9-18)20-14-26-21-5-3-2-4-19(20)21/h2-9,14,16,26H,10-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHHRLUTUOKPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445474.png)


![{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2445481.png)

![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2445484.png)

![2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide](/img/structure/B2445486.png)
![N-benzoyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B2445487.png)
